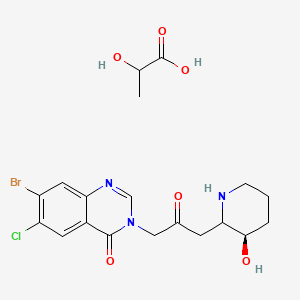

Halofuginone lactate

Description

The exact mass of the compound 7-Bromo-6-chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one 2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82186-71-8 |

|---|---|

Molecular Formula |

C19H23BrClN3O6 |

Molecular Weight |

504.8 g/mol |

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m1./s1 |

InChI Key |

GATQERNJKZPJNX-LIOBNPLQSA-N |

Isomeric SMILES |

CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Canonical SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Halofuginone Lactate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halofuginone, a synthetic halogenated derivative of the natural alkaloid febrifugine, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides an in-depth overview of the discovery of halofuginone lactate, its chemical synthesis, and its multifaceted mechanism of action. Halofuginone's therapeutic potential stems from its dual inhibitory effects on the Transforming Growth Factor-β (TGF-β) signaling pathway and prolyl-tRNA synthetase (ProRS). These actions result in potent anti-fibrotic, anti-inflammatory, and anti-proliferative properties. This document details the experimental protocols for its synthesis, presents quantitative data in structured tables for easy comparison, and visualizes its complex signaling pathways using Graphviz diagrams.

Discovery and Background

Halofuginone is a synthetic derivative of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating malaria.[1][2] The synthesis of halofuginone was initially motivated by the desire to create a less toxic analogue of febrifugine.[1] Halofuginone is commercially available in its lactate salt form under the brand name Halocur®, used in veterinary medicine as a coccidiostat to prevent parasitic infections.[3][4] Beyond its anti-parasitic properties, research has revealed its potential in treating a range of human diseases, including fibrotic disorders like scleroderma, various cancers, and autoimmune diseases.[3][5][6]

Chemical Synthesis of Halofuginone and its Lactate Salt

The total synthesis of halofuginone has been a subject of considerable research, with several routes developed to achieve this complex molecule. A notable achievement is a scalable 12-step total synthesis that produces halofuginone with high purity and yield, crucially avoiding the need for chromatographic purification, making it suitable for industrial-scale production.[1][7]

Experimental Protocol: Scalable Total Synthesis of Halofuginone Base

A scalable, 12-step synthesis of halofuginone has been reported with an overall yield of 17% and a purity exceeding 98.5% as determined by HPLC.[7][8] The process is designed to be robust and cost-effective, avoiding hazardous materials and chromatography.[1][7] While the detailed step-by-step procedure for all 12 steps with individual yields is not fully available in the public domain, the key final steps are outlined below based on available literature.

Final Steps of Halofuginone Synthesis (Illustrative)

A crucial step in the synthesis involves the isomerization of isohalofuginone to halofuginone.

-

Reaction: A mixture of isohalofuginone and halofuginone is refluxed in ethanol.

-

Monitoring: The conversion to halofuginone is monitored by HPLC.

-

Isolation: After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol and dried under vacuum to yield the final product as a white solid.[7]

Experimental Protocol: Synthesis of this compound

The lactate salt of halofuginone is typically prepared from the halofuginone free base. This is a standard acid-base reaction.

-

Reaction: Halofuginone free base is dissolved in a suitable solvent, such as purified water. Lactic acid is then added to the solution.[9][10]

-

Formation of Salt: The reaction forms this compound in solution. For solid-state isolation, a crystallization step would be employed, likely involving evaporation of the solvent and/or the use of an anti-solvent to precipitate the salt.

-

Purification: The resulting solid this compound can be purified by recrystallization from a suitable solvent system to achieve high purity.

Quantitative Data for Halofuginone Synthesis

| Parameter | Value | Reference |

| Scalable Total Synthesis (Free Base) | ||

| Overall Yield | 17% | [7][8] |

| Purity (HPLC) | >98.5% | [7][8] |

| Number of Steps | 12 | [7][8] |

| Purification Method | Crystallization (no chromatography) | [7][8] |

| Halofuginone Hydrobromide Synthesis (Final Steps) | ||

| Ammonolysis & Purification Yield | 75.3 - 81% | [11] |

| Salification Yield | 96.5 - 98.0% | [11] |

| Final Purity | ~97.6% | [11] |

Mechanism of Action

Halofuginone exerts its biological effects through two primary and distinct mechanisms of action: the inhibition of the TGF-β signaling pathway and the inhibition of prolyl-tRNA synthetase, which in turn activates the Amino Acid Starvation Response (AAR).[12][13]

Inhibition of TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes like growth, differentiation, and fibrosis. Halofuginone interferes with this pathway by specifically inhibiting the phosphorylation of Smad3, a key downstream signaling molecule.[12][14][15][16] This inhibition prevents the transcription of genes involved in fibrosis, most notably the genes for type I collagen.[6][12] This anti-fibrotic activity is central to its therapeutic potential in conditions like scleroderma and other fibrotic diseases.[5][6][16]

DOT script for TGF-β Signaling Pathway Inhibition by Halofuginone

Inhibition of TGF-β Signaling by Halofuginone

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response

Halofuginone's second major mechanism of action is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[2][17] By binding to ProRS, halofuginone prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro.[2][12] This accumulation mimics a state of proline starvation and triggers the Amino Acid Starvation Response (AAR) pathway.[2][18]

A key consequence of AAR activation is the selective inhibition of the differentiation of pro-inflammatory T helper 17 (Th17) cells.[18][19][20] Th17 cells are implicated in the pathogenesis of numerous autoimmune diseases. By suppressing their differentiation, halofuginone exhibits potent immunomodulatory and anti-inflammatory effects.[18]

DOT script for Amino Acid Starvation Response Pathway Activation by Halofuginone

Activation of the Amino Acid Starvation Response by Halofuginone

Quantitative Data for Halofuginone's Mechanism of Action

| Parameter | Value | Target/System | Reference |

| Inhibition of Th17 Cell Differentiation | |||

| IC50 | 3.6 ± 0.4 nM | Murine T cells | [18][20] |

| Inhibition of Prolyl-tRNA Synthetase (ProRS) | |||

| IC50 | 0.28 µM | P. falciparum ProRS | [21] |

| IC50 | 2.13 µM | Human ProRS | [21] |

| IC50 | 18 nM | ProRS | [4] |

| Inhibition of Smad3 Phosphorylation | |||

| Effective Concentration | 10 ng/ml | Human corneal fibroblasts | [16] |

| Anti-parasitic Activity | |||

| IC50 | < 0.1 µg/ml | Cryptosporidium parvum (in vitro) | [3][4] |

| IC90 | 4.5 µg/ml | Cryptosporidium parvum (in vitro) | [3] |

Experimental Workflow Overview

The development and study of this compound follows a logical progression from chemical synthesis to biological evaluation.

DOT script for the Experimental Workflow

Experimental Workflow for this compound

Conclusion

This compound is a compelling small molecule with a well-defined dual mechanism of action that underpins its therapeutic potential across a spectrum of diseases. Its ability to potently inhibit both pro-fibrotic and pro-inflammatory pathways makes it a continued subject of intense research and development. The development of a scalable and efficient synthesis process is a critical step towards its broader clinical application. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key aspects of this compound's discovery, synthesis, and biological activity. Further research will likely focus on optimizing its therapeutic index, exploring new clinical applications, and developing next-generation analogues with improved properties.

References

- 1. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide [mdpi.com]

- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. biorxiv.org [biorxiv.org]

- 6. Halofuginone prevents inflammation and proliferation of high-altitude pulmonary hypertension by inhibiting the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sorry - 631417 [medicines.health.europa.eu]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. CN113512024A - Novel synthesis process for preparing bulk drug halofuginone hydrobromide for veterinary use - Google Patents [patents.google.com]

- 12. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]

- 16. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Genesis of a Potent Molecule: A Technical Guide to the Origins of Halofuginone from Dichroa febrifuga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a halogenated derivative of the natural alkaloid febrifugine, has garnered significant scientific interest for its potent anti-fibrotic, anti-protozoal, and anti-cancer properties. Its origins trace back to the traditional Chinese medicinal herb Dichroa febrifuga, commonly known as Chang Shan. This technical guide provides an in-depth exploration of the journey from the plant to the synthetic compound, detailing the isolation of its precursor, febrifugine, the subsequent chemical synthesis of halofuginone, and the key experimental protocols used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a consolidated repository of quantitative data, detailed methodologies, and visual representations of the critical biological pathways and experimental workflows.

From Traditional Medicine to Modern Pharmacology: The Historical Context

For centuries, the root of Dichroa febrifuga has been a staple in traditional Chinese medicine, primarily used for its antimalarial properties.[1][2] The active principle responsible for this therapeutic effect was identified as febrifugine, a quinazolinone alkaloid.[2] However, the clinical utility of febrifugine was hampered by its significant gastrointestinal side effects. This led to the synthetic modification of the febrifugine structure, resulting in the creation of halofuginone. This halogenated analog not only retained the therapeutic efficacy of its natural precursor but also exhibited a more favorable toxicity profile, paving the way for its investigation in a wide range of diseases.

Isolation of Febrifugine from Dichroa febrifuga

The initial step in the journey to halofuginone is the extraction and purification of its natural precursor, febrifugine, from the roots of Dichroa febrifuga. The following protocol is a synthesized methodology based on established literature.[2][3][4][5]

Experimental Protocol: Isolation of Febrifugine

Objective: To extract and isolate febrifugine from the dried roots of Dichroa febrifuga.

Materials:

-

Dried roots of Dichroa febrifuga

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 0.1 M

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 1 M

-

Sodium bicarbonate (NaHCO₃)

-

Ether

-

Rotary evaporator

-

Filtration apparatus

-

Separatory funnel

-

pH meter

Procedure:

-

Grinding and Maceration:

-

Extraction and Concentration:

-

Filter the methanol extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to yield a crude methanol extract (approximately 153 g).[2]

-

-

Acid-Base Extraction:

-

Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[2]

-

Wash the acidic solution with ether to remove neutral and weakly basic impurities. Discard the ether layer.[5]

-

Make the acidic aqueous solution alkaline by adding 1 M NaOH until the pH reaches approximately 9.5.[3]

-

Extract the alkaline solution exhaustively with chloroform. Combine the chloroform extracts.[3]

-

-

Final Purification:

-

Concentrate the combined chloroform extracts using a rotary evaporator to obtain the total alkaloid portion, which is rich in febrifugine.[3]

-

Further purification can be achieved through techniques such as countercurrent chromatography to separate febrifugine and its isomer, isofebrifugine, yielding compounds with over 98% purity.[6]

-

Quantitative Data: Extraction Yield

| Starting Material | Crude Methanol Extract Yield | Total Alkaloid Yield | Febrifugine Yield (Post-Chromatography) | Isofebrifugine Yield (Post-Chromatography) | Purity | Reference |

| 5 kg dried roots | ~153 g | 3 g | 12 mg (from 50 mg total alkaloid) | 9 mg (from 50 mg total alkaloid) | >98.0% | [2][3][6] |

Chemical Synthesis of Halofuginone from Febrifugine

The synthesis of halofuginone involves the halogenation of the quinazolinone ring of febrifugine. The following is a generalized synthetic scheme based on literature descriptions.[7][8][9]

Experimental Workflow: Synthesis of Halofuginone

Figure 1: Generalized workflow for the synthesis of Halofuginone from Febrifugine.

Detailed Protocol: Synthesis of Halofuginone (Illustrative)

Objective: To synthesize halofuginone from febrifugine.

Materials:

-

Febrifugine

-

Protecting group reagents (e.g., for hydroxyl and amine groups)

-

Halogenating agents (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)

-

Appropriate solvents

-

Acid for deprotection (e.g., HBr in acetic acid)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Protection: Protect the reactive hydroxyl and secondary amine groups on the piperidine ring of febrifugine to prevent unwanted side reactions during halogenation.

-

Halogenation: Introduce bromine and chlorine atoms onto the quinazolinone ring. This can be achieved using appropriate halogenating agents under controlled reaction conditions.

-

Deprotection: Remove the protecting groups from the piperidine ring, typically under acidic conditions, to yield halofuginone.[7]

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography to obtain halofuginone of high purity.

Mechanisms of Action: Elucidating the Biological Pathways

Halofuginone exerts its biological effects primarily through two distinct mechanisms: the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and the activation of the Amino Acid Starvation Response (AAR).

Inhibition of the TGF-β/Smad3 Signaling Pathway

Halofuginone is a potent inhibitor of fibrosis, a pathological process largely driven by the TGF-β signaling pathway.[10] Specifically, halofuginone has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade.[10][11]

Figure 2: Halofuginone's inhibition of the TGF-β/Smad3 signaling pathway.

Objective: To assess the effect of halofuginone on TGF-β-induced Smad3 phosphorylation in cell culture.[12][13][14][15][16][17]

Materials:

-

Cell line of interest (e.g., fibroblasts, cancer cells)

-

Cell culture medium and supplements

-

Halofuginone

-

TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Smad3, anti-total Smad3, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of halofuginone for a specified time (e.g., 1-24 hours).

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for a short period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a standard protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Activation of the Amino Acid Starvation Response (AAR)

Halofuginone also functions by inhibiting prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with the amino acid proline.[6] This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and activating the AAR pathway.

Figure 3: Halofuginone-induced activation of the Amino Acid Starvation Response.

Objective: To measure the inhibitory effect of halofuginone on the enzymatic activity of prolyl-tRNA synthetase.[6][10][18][19][20][21]

Materials:

-

Purified recombinant prolyl-tRNA synthetase (ProRS)

-

³H-labeled proline

-

tRNA mixture

-

ATP

-

Reaction buffer

-

Halofuginone

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing reaction buffer, ATP, tRNA, and ³H-proline.

-

Add varying concentrations of halofuginone to different reaction tubes.

-

Initiate the reaction by adding purified ProRS enzyme.

-

Incubate the reaction at 37°C for a specific time.

-

-

Termination and Precipitation:

-

Stop the reaction by adding ice-cold TCA.

-

Spot the reaction mixture onto filter paper discs.

-

Wash the filter discs with cold TCA to remove unincorporated ³H-proline.

-

-

Quantification:

-

Dry the filter discs and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of ³H-proline incorporated into tRNA, reflecting the activity of ProRS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each halofuginone concentration and determine the IC₅₀ value.

-

Quantitative Efficacy of Halofuginone

The potency of halofuginone has been quantified in various in vitro and in vivo models. The following tables summarize some of the key quantitative data.

Table 1: In Vitro Efficacy of Halofuginone on Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| PC-3 | Prostate Cancer | 39% survival at 250 nM | [22] |

| DU145 | Prostate Cancer | 99% survival at 250 nM | [22] |

| HT29 | Colon Carcinoma | DMF = 1.3 at 250 nM | [22] |

| MCF7 | Breast Adenocarcinoma | Insensitive to radiosensitization | [22] |

| A549 | Lung Carcinoma | Insensitive to radiosensitization | [22] |

| LNCaP | Prostate Cancer | ~5.17 µM (as GF) | [23] |

| HepG2 | Hepatocellular Carcinoma | 10-50 µM | [24] |

DMF: Dose Modification Factor in radiation studies.

Table 2: Clinical and Preclinical Efficacy in Fibrosis

| Model/Study | Condition | Key Findings | Reference |

| Pilot study in SSc patients | Scleroderma | Reduction in skin scores with dermal application. | [25] |

| cGvHD patient | Chronic Graft-versus-Host Disease | Decrease in collagen content at the treated site. | [25] |

| Tight skin (Tsk) mice | Scleroderma model | Prevented skin sclerosis and reduced cutaneous hyperplasia. | [1] |

| Bleomycin-induced scleroderma model | Scleroderma model | Did not prevent bleomycin-induced scleroderma in a 3-week study. | [11][26] |

Conclusion

The journey of halofuginone from a traditional herbal remedy to a promising therapeutic agent is a testament to the power of natural product-inspired drug discovery. Derived from febrifugine, an alkaloid from Dichroa febrifuga, halofuginone's unique dual mechanism of action—inhibiting TGF-β signaling and activating the amino acid starvation response—underpins its broad therapeutic potential. This technical guide has provided a comprehensive overview of its origins, synthesis, and the experimental methodologies used to unravel its complex biology. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to equip researchers and drug development professionals with the foundational knowledge necessary to further explore and harness the therapeutic promise of this multifaceted molecule.

References

- 1. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2.6. Luciferase reporter assay [bio-protocol.org]

- 4. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. simm.cas.cn [simm.cas.cn]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 15. file.yizimg.com [file.yizimg.com]

- 16. Phospho-Smad3 (Ser423) Polyclonal Antibody (BS-2225R) [thermofisher.com]

- 17. Anti-SMAD3 (pS423/425) + SMAD5 (pS463/465 ) + SMAD1 (pS463/465) + SMAD2 (pS465/467) antibody [EP823Y] (ab52903) | Abcam [abcam.com]

- 18. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholar.unair.ac.id [scholar.unair.ac.id]

- 21. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. treat-nmd.org [treat-nmd.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

Halofuginone Lactate's Effect on Collagen Type I Synthesis: A Technical Guide

Introduction

Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, is a potent and specific inhibitor of collagen type I synthesis.[1][2] Its anti-fibrotic properties have been demonstrated both in vitro and in vivo, making it a molecule of significant interest for researchers, scientists, and drug development professionals targeting fibrotic diseases such as scleroderma, liver cirrhosis, and corneal fibrosis.[3][4][5][6] Halofuginone lactate operates through a multifaceted mechanism, primarily by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway and by inhibiting prolyl-tRNA synthetase, which mimics a state of amino acid starvation.[3][4][7]

This technical guide provides an in-depth overview of the core mechanisms of halofuginone's action on collagen type I synthesis, summarizes quantitative data from key studies, details common experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanisms of Action

This compound inhibits collagen type I synthesis through at least two distinct, yet potentially interconnected, molecular pathways.

A. Inhibition of the TGF-β/Smad3 Signaling Pathway

The TGF-β signaling cascade is a primary driver of fibrosis, promoting the transcription of extracellular matrix proteins, including collagen type I.[8] Halofuginone specifically interrupts this pathway by preventing the phosphorylation and subsequent activation of Smad3, a key intracellular messenger.[3][4] This inhibitory action is specific to Smad3, as the activation of Smad2 appears to be unaffected.[3][4] Furthermore, some studies in human corneal fibroblasts have shown that halofuginone treatment leads to a dose- and time-dependent reduction in the total protein expression of Smad3.[6][9] By blocking the Smad3-mediated signal, halofuginone effectively halts the downstream transcription of the α1(I) and α2(I) collagen genes (COL1A1 and COL1A2).[3][4]

Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.

B. Inhibition of Prolyl-tRNA Synthetase (PRS)

A more fundamental mechanism of halofuginone's action is its direct inhibition of prolyl-tRNA synthetase (PRS).[7] PRS is an essential enzyme that attaches the amino acid proline to its corresponding transfer RNA (tRNApro). By binding to the PRS active site within the glutamyl-prolyl tRNA synthetase (EPRS) complex, halofuginone competitively inhibits this process.[7][10] This leads to an intracellular accumulation of uncharged tRNApro, which the cell interprets as proline starvation.[7] This perceived amino acid deficiency triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can lead to a global or selective reduction in protein synthesis, including that of the proline-rich collagen type I.[7][11]

Caption: Halofuginone inhibits Prolyl-tRNA Synthetase, activating the AAR pathway.

Quantitative Data on Collagen I Inhibition

The inhibitory effect of halofuginone on collagen type I synthesis has been quantified across various cell types and experimental conditions. The compound is effective at very low concentrations, often in the nanomolar to picomolar range.

| Cell Type | Halofuginone Concentration | Assay Method | Observed Effect | Citation |

| Avian Skin Fibroblasts | As low as 10⁻¹¹ M | [³H]proline Incorporation | Attenuated incorporation into collagenase-digestible proteins. | [1] |

| Murine Fibroblast Cultures | 10⁻⁸ M (10 nM) | Northern Blot | Reduced levels of α2(I) collagen mRNA. | [3][4] |

| Human Corneal Fibroblasts | 10 ng/mL (~20 nM) | qRT-PCR, Immunostaining | Significantly reduced TGF-β-induced expression of type I collagen mRNA and protein. | [6][9] |

| HSC-T6 (Rat Hepatic Stellate Cells) | Not specified (Dose-dependent) | Not specified | Dose-dependent inhibition of collagen synthesis and α1(I) gene expression. | [5] |

| Rat-1 (Rat Embryo Cell Line) | Not specified | [³H]proline Incorporation | Inhibited incorporation into collagenase-digestible proteins; noted as most sensitive cell line tested. | [1] |

Key Experimental Protocols

The study of halofuginone's effect on collagen synthesis involves a range of standard molecular and cellular biology techniques.

A. General Experimental Workflow

A typical in vitro experiment involves culturing a relevant cell type, treating the cells with halofuginone (often in the presence of a fibrotic stimulus like TGF-β), and subsequently harvesting cellular components for analysis of collagen mRNA or protein levels.

Caption: General workflow for in vitro analysis of halofuginone's effects.

B. Detailed Methodologies

-

Cell Culture and Treatment:

-

Cells: Primary human or murine fibroblasts, or immortalized cell lines like NIH-3T3 or HSC-T6, are commonly used.[5][12]

-

Seeding: Cells are seeded onto multi-well plates at a density that allows for 85-95% confluency by the end of the experiment.[12]

-

Stimulation: To induce a fibrotic response, cells are often serum-starved for a period (e.g., 24 hours) and then treated with a recombinant profibrotic cytokine, typically TGF-β (1-10 ng/mL).

-

Treatment: this compound is dissolved in an appropriate solvent (e.g., PBS or culture medium) and added to the cells at final concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M (approx. 0.004 ng/mL to 40 ng/mL).[1][6] Cells are incubated for 24 to 72 hours.

-

-

Quantification of Collagen I mRNA (qRT-PCR):

-

RNA Isolation: Total RNA is extracted from harvested cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.

-

Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the COL1A1 and/or COL1A2 genes. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

-

Analysis: The relative expression of collagen mRNA is calculated using the ΔΔCt method, comparing halofuginone-treated samples to vehicle-treated controls.

-

-

Quantification of Collagen I Protein (Western Blot):

-

Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by molecular weight on an SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for Collagen Type I. Antibodies against signaling proteins like Smad3 and phospho-Smad3 can also be used.[6]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

-

-

Measurement of Collagen Synthesis ([³H]proline Incorporation):

-

Labeling: Cells are cultured in a proline-deficient medium supplemented with [³H]proline in the presence or absence of halofuginone.

-

Harvesting: After incubation, the cell layer and medium are harvested.

-

Digestion: Proteins are precipitated (e.g., with trichloroacetic acid), and the pellet is digested with purified bacterial collagenase to separate collagen-digestible proteins (CDP) from non-collagenous proteins (NCP).

-

Quantification: The radioactivity in the CDP and NCP fractions is measured using a scintillation counter. The inhibitory effect is determined by the reduction in [³H]proline incorporation into the CDP fraction.[1]

-

Conclusion

This compound stands out as a highly specific and potent inhibitor of collagen type I synthesis. Its dual-pronged mechanism, targeting both the canonical TGF-β/Smad3 fibrotic pathway and the fundamental process of protein translation via PRS inhibition, underscores its therapeutic potential. The quantitative data consistently demonstrate its efficacy at low concentrations across various cell types. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate its anti-fibrotic properties and explore its application in the development of novel therapies for a wide range of debilitating fibrotic disorders.

References

- 1. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. josorge.com [josorge.com]

- 6. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alantolactone Attenuates Renal Fibrosis via Inhibition of Transforming Growth Factor β/Smad3 Signaling Pathway [e-dmj.org]

- 9. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Methodological & Application

Application Notes and Protocols for Halofuginone Lactate in Fibroblast In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Halofuginone, a derivative of febrifugine, is a small molecule inhibitor with potent anti-fibrotic properties. It primarily exerts its effects by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of fibroblast activation and extracellular matrix (ECM) deposition.[1][2][3] Specifically, halofuginone has been shown to block the phosphorylation of Smad3, a critical downstream mediator of TGF-β signaling, thereby attenuating the expression of fibrotic genes such as those encoding type I collagen.[1][4][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy of halofuginone lactate in fibroblast cell cultures.

Data Presentation

Table 1: Effective Concentrations of Halofuginone in Fibroblast Assays

| Assay | Cell Type | Effective Concentration Range | Observed Effect |

| Inhibition of Collagen Synthesis | Normal and Scleroderma Fibroblasts | 10⁻¹⁰ M - 10⁻⁹ M | Significant reduction in collagen α1(I) gene expression and collagen synthesis.[6][7] |

| Inhibition of Cell Viability | Cancer-Associated Fibroblasts (CAFs) | 25 nM - 100 nM | Dose-dependent inhibition of cell viability.[1] |

| Inhibition of Fibrotic Markers | Human Corneal Fibroblasts | 10 ng/mL | Significant reduction in TGF-β-induced expression of α-SMA, fibronectin, and type I collagen.[3] |

| Inhibition of Proliferation | Rat Renal Papillary Fibroblasts | 250 ng/mL | Almost complete abolishment of platelet-derived growth factor-stimulated proliferation.[4] |

Experimental Protocols

Fibroblast Cell Culture

Objective: To establish and maintain healthy fibroblast cultures for subsequent assays.

Materials:

-

Primary human fibroblasts (e.g., dermal, lung, cardiac) or fibroblast cell line (e.g., NIH/3T3)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete culture medium.

-

Incubate at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on fibroblasts.

Materials:

-

Fibroblast cell suspension

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

Complete culture medium

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Protocol:

-

Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used for halofuginone).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C until a visible color change occurs.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Collagen Synthesis Assay (Sirius Red Staining)

Objective: To quantify the effect of this compound on collagen production by fibroblasts.

Materials:

-

Fibroblasts cultured in 24-well plates

-

Serum-free culture medium

-

This compound

-

Sirius Red solution (0.1% in saturated picric acid)

-

0.5 M NaOH

-

PBS

Protocol:

-

Seed fibroblasts in 24-well plates and grow to confluence.

-

Replace the complete medium with serum-free medium and treat with various concentrations of this compound for 24-48 hours. To induce collagen synthesis, TGF-β (e.g., 10 ng/mL) can be added.

-

For Extracellular Collagen:

-

Collect the culture supernatant.

-

Add 200 µL of Sirius Red solution to 500 µL of supernatant and incubate for 1-2 hours at room temperature.

-

Centrifuge at 15,000 rpm for 15 minutes to pellet the collagen-dye complex.

-

Discard the supernatant, wash the pellet with 0.1 M HCl, and dissolve it in 500 µL of 0.5 M NaOH.

-

Measure the absorbance at 540 nm.

-

-

For Cell-Associated Collagen:

-

Wash the cell layer with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

-

Stain the fixed cells with Sirius Red solution for 1 hour.

-

Wash unbound dye with 0.1 M HCl.

-

Elute the bound dye with 0.5 M NaOH.

-

Measure the absorbance at 540 nm.

-

Western Blot for Smad3 Phosphorylation

Objective: To assess the effect of this compound on the TGF-β-induced phosphorylation of Smad3.

Materials:

-

Fibroblasts cultured in 6-well plates

-

This compound

-

Recombinant human TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad3 (p-Smad3), anti-Smad3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed fibroblasts in 6-well plates and grow to near confluence.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 24 hours.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Smad3, total Smad3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize p-Smad3 levels to total Smad3 and/or β-actin.

Mandatory Visualization

Caption: Halofuginone's mechanism of action in fibroblasts.

Caption: General workflow for in vitro fibroblast assays.

References

- 1. Frontiers | Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of rat renal fibroblast proliferation by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of fibroblast to myofibroblast transition by halofuginone contributes to the chemotherapy-mediated antitumoral effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Halofuginone Lactate Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for halofuginone lactate in mouse models, including detailed protocols, quantitative data summaries, and visualizations of experimental workflows and associated signaling pathways.

Introduction

Halofuginone, a derivative of febrifugine, is a small molecule inhibitor of collagen type I synthesis and has shown potent anti-fibrotic activity.[1] Its lactate salt is the form commonly used in research. The efficacy of halofuginone is highly dependent on the route of administration, which influences its bioavailability, tissue distribution, and ultimately, its therapeutic effect. This document outlines the primary methods for administering this compound to mouse models: oral gavage, intraperitoneal injection, and topical application.

Quantitative Data Summary

The route of administration significantly impacts the pharmacokinetic profile of this compound in mice. The following table summarizes key quantitative data from pharmacokinetic studies.

| Administration Route | Dose | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Key Findings | Reference |

| Intravenous (IV) | 1.5 mg/kg | 100% | 313-386 ng/mL | - | Rapid distribution to all tissues except the brain. Persists in lung, liver, kidney, spleen, and skeletal muscle longer than in plasma. | [2] |

| Intraperitoneal (IP) | 1.5 mg/kg | 100% | - | - | Achieves 100% bioavailability. | [2] |

| Oral (PO) | 3 mg/kg | 0% (in plasma) | Undetectable in plasma | - | Undetectable in plasma and red blood cells, but easily detectable in kidney, liver, and lung, where it persisted for 48 hours. | [2] |

| Topical | 0.01% cream (daily for 60 days) | - | - | - | As effective as systemic administration (1 µ g/mouse/day ) in reducing collagen α1(I) gene expression in the skin. | [3] |

Signaling Pathway

Halofuginone primarily exerts its anti-fibrotic effects by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4][5] It has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby preventing the transcription of target genes involved in fibrosis, such as collagen type I.[3][5] Additionally, halofuginone can prevent the development of Th17 cells, which also contribute to fibrotic processes.[3]

Figure 1: Halofuginone's inhibition of the TGF-β/Smad3 signaling pathway.

Experimental Protocols

Detailed methodologies for the administration of this compound are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose, corn oil, or sterile water)

-

20-24 gauge stainless steel feeding needle with a rounded tip (1.5 inches for adult mice)

-

Syringe (1 mL)

-

Animal scale

Protocol:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Suspend or dissolve the compound in the chosen vehicle to the desired concentration. For example, to achieve a dose of 100 µg/kg in a 25g mouse with a dosing volume of 0.1 mL, the concentration would be 25 µg/mL.

-

Ensure the solution is homogenous before each administration, especially for suspensions.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the exact volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle if necessary.[5][6]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the hard palate towards the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is in the esophagus, slowly administer the solution.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress, such as labored breathing.

-

Figure 2: Workflow for oral gavage administration of this compound.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery.

Materials:

-

This compound

-

Sterile, isotonic saline (0.9% NaCl) or other appropriate sterile vehicle

-

25-27 gauge needle

-

Syringe (1 mL)

-

70% ethanol for disinfection

Protocol:

-

Preparation of Injection Solution:

-

Dissolve the weighed this compound in sterile saline to the desired concentration.

-

Ensure the solution is sterile. Filtration through a 0.22 µm filter is recommended if the compound is not pre-sterilized.

-

-

Animal Handling and Injection:

-

Weigh the mouse to calculate the injection volume. The recommended maximum IP injection volume for a mouse is 10 mL/kg.[8]

-

Restrain the mouse, typically by scruffing, and tilt it slightly head-down to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.[8]

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe.

-

Slowly inject the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Figure 3: Workflow for intraperitoneal injection of this compound.

Topical Application

Topical administration is suitable for localized skin conditions.

Materials:

-

This compound

-

Cream base (acidic pH)

-

Depilatory cream or clippers

-

Small spatula or cotton swabs for application

Protocol:

-

Preparation of Topical Cream:

-

Animal Preparation and Application:

-

Remove hair from the target skin area using a depilatory cream or clippers. Ensure the skin is not irritated.

-

Apply a thin, even layer of the halofuginone-containing cream to the designated area using a spatula or cotton swab.

-

The frequency of application will depend on the experimental design (e.g., daily).[3]

-

If necessary, use a protective collar to prevent the mouse from ingesting the cream.

-

Monitor the application site for any signs of irritation or adverse reactions.

-

Figure 4: Workflow for topical application of this compound.

References

- 1. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Halofuginone Lactate Treatment in a Bleomycin-Induced Lung Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing halofuginone lactate in a bleomycin-induced lung fibrosis model. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-fibrotic potential of halofuginone.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring and loss of lung function. The bleomycin-induced lung fibrosis model in rodents is a widely used preclinical model that recapitulates many of the key pathological features of human IPF. Halofuginone, a derivative of the plant alkaloid febrifugine, has emerged as a promising anti-fibrotic agent. It is known to inhibit the synthesis of collagen type I and modulate key signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) and T helper 17 (Th17) cell differentiation pathways.[1][2][3]

Mechanism of Action of Halofuginone in Fibrosis

Halofuginone exerts its anti-fibrotic effects through a multi-targeted mechanism:

-

Inhibition of the TGF-β/Smad Signaling Pathway: TGF-β is a potent pro-fibrotic cytokine. Halofuginone inhibits the phosphorylation of Smad3, a key downstream mediator in the canonical TGF-β signaling pathway.[2][4] This disruption attenuates the signaling cascade that leads to myofibroblast differentiation and excessive collagen production.

-

Inhibition of Th17 Cell Differentiation: Th17 cells are a subset of T helper cells that play a role in inflammation and fibrosis. Halofuginone has been shown to selectively prevent the differentiation of Th17 cells, thereby reducing the inflammatory component that contributes to the fibrotic process.[2][4]

-

Inhibition of Collagen Type I Synthesis: Halofuginone directly inhibits the expression of the collagen alpha 1(I) gene, leading to a reduction in the primary component of the fibrotic scar.[3]

Data Presentation

The following tables summarize the expected quantitative outcomes from a study investigating the efficacy of this compound in a bleomycin-induced lung fibrosis rat model.

Table 1: Effect of this compound on Body Weight and Lung Weight

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Lung Weight (g) | Lung Index (Lung Weight/Body Weight x 1000) |

| Control (Saline) | 250 ± 10 | 275 ± 12 | +25 | 1.5 ± 0.1 | 5.5 ± 0.4 |

| Bleomycin | 252 ± 11 | 220 ± 15 | -32 | 2.8 ± 0.3 | 12.7 ± 1.2 |

| Bleomycin + Halofuginone | 251 ± 12 | 245 ± 13 | -6 | 2.0 ± 0.2 | 8.2 ± 0.9 |

Table 2: Histopathological and Biochemical Markers of Lung Fibrosis

| Treatment Group | Ashcroft Score (0-8) | Hydroxyproline Content (μ g/lung ) | Total Cells in BALF (x 10⁵) | Macrophages in BALF (%) | Neutrophils in BALF (%) | Lymphocytes in BALF (%) |

| Control (Saline) | 0.5 ± 0.2 | 250 ± 30 | 2.5 ± 0.5 | 95 ± 2 | 2 ± 1 | 3 ± 1 |

| Bleomycin | 6.2 ± 0.8 | 850 ± 90 | 12.0 ± 2.0 | 60 ± 5 | 25 ± 4 | 15 ± 3 |

| Bleomycin + Halofuginone | 3.5 ± 0.6 | 450 ± 50 | 7.0 ± 1.5 | 75 ± 4 | 15 ± 3 | 10 ± 2 |

Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis in Rats

This protocol describes the induction of pulmonary fibrosis in rats using bleomycin.

Materials:

-

Male Sprague-Dawley rats (220-250 g)

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal administration device (e.g., MicroSprayer)

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Anesthetize the rat using a suitable anesthetic.

-

Visualize the trachea via direct laryngoscopy.

-

Administer a single intratracheal instillation of bleomycin (e.g., 2.5 U/kg) dissolved in sterile saline. The control group should receive an equivalent volume of sterile saline.

-

Monitor the animals closely during recovery from anesthesia.

-

House the animals under standard conditions with free access to food and water.

-

The fibrotic phase typically develops over 14 to 28 days.

Protocol 2: this compound Administration

This protocol details the preparation and administration of this compound.

Materials:

-

This compound

-

Sterile distilled water or appropriate vehicle

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of this compound in sterile distilled water.

-

On the day of administration, dilute the stock solution to the desired final concentration.

-

Administer this compound via intraperitoneal (IP) injection. A typical therapeutic regimen might start on day 7 post-bleomycin administration and continue daily or every other day until the end of the study. A prophylactic regimen would start on the same day as bleomycin administration. A common dose is 0.5 mg/kg.

-

The vehicle control group should receive an equivalent volume of the vehicle.

Protocol 3: Assessment of Lung Fibrosis

This protocol outlines the methods for evaluating the extent of pulmonary fibrosis.

Materials:

-

Phosphate-buffered saline (PBS)

-

Formalin (10% neutral buffered)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Staining reagents (Hematoxylin and Eosin, Masson's Trichrome)

-

Microscope

-

Hydroxyproline assay kit

-

Homogenizer

Procedure:

-

At the designated endpoint (e.g., day 21 or 28), euthanize the animals.

-

Bronchoalveolar Lavage (BAL):

-

Cannulate the trachea and lavage the lungs with sterile PBS.

-

Collect the BAL fluid (BALF) and centrifuge to pellet the cells.

-

Count the total number of cells and perform differential cell counts on cytospin preparations.

-

-

Histopathology:

-

Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.

-

Excise the lungs, embed them in paraffin, and cut 5 µm sections.

-

Stain sections with H&E for general morphology and Masson's Trichrome to visualize collagen deposition.

-

Score the severity of fibrosis using the Ashcroft scoring system.

-

-

Hydroxyproline Assay:

-

Harvest a portion of the lung tissue and freeze it.

-

Homogenize the lung tissue and hydrolyze it in acid.

-

Use a commercial hydroxyproline assay kit to quantify the collagen content, which is a biochemical marker for fibrosis.

-

Visualizations

Signaling Pathways

References

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.tau.ac.il [cris.tau.ac.il]

Application of Halofuginone Lactate in the Management of Cryptosporidiosis in Neonatal Calves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium parvum, is a significant contributor to neonatal calf diarrhea (scours), leading to substantial economic losses in the cattle industry worldwide. Halofuginone lactate, a synthetic quinazolinone derivative, is one of the few licensed compounds for the prevention and reduction of diarrhea associated with cryptosporidiosis in calves.[1][2] This document provides detailed application notes and protocols for the use of this compound in a research and clinical setting, based on published studies.

This compound exhibits cryptosporidiostatic activity, primarily targeting the free stages of the parasite, namely the sporozoites and merozoites.[2][3][4] Its mechanism of action involves the inhibition of prolyl-tRNA synthetase, an essential enzyme for protein synthesis, thereby arresting parasite development.[1][5]

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous studies. The following tables summarize the key quantitative data on its dosage, impact on oocyst shedding, and clinical outcomes.

Table 1: Prophylactic and Therapeutic Efficacy of this compound

| Study Reference | Dosage (µg/kg/day) | Duration (days) | Effect on Oocyst Shedding | Effect on Diarrhea |

| Villacorta et al. (1991)[6] | 60 - 125 | 7 | 98% reduction in oocyst detection 5-6 days post-treatment.[6] | Significant reduction in diarrhea signs.[6] |

| Naciri et al. (1993)[7][8] | 60, 120 | 7 | Dose-dependent reduction; delayed shedding post-withdrawal.[7][8] | 60 and 120 µg/kg doses prevented clinical signs.[7][8] |

| Jarvie et al. (2005)[9] | 100 | 7 | 70% lower odds of shedding compared to placebo.[9] | Delayed onset of diarrhea by 3.1 days.[9] |

| Giadinis et al. (2007)[10] | 100 | 7 | Significantly reduced oocyst shedding.[10] | Effective in treating and preventing diarrhea.[10] |

Table 2: Dosage Regimens and Noted Side Effects

| Dosage (µg/kg/day) | Administration Route | Duration (days) | Observed Side Effects | Reference |

| 30 - 125 | Oral (in milk replacer) | 7 | Generally well-tolerated. | [6][11] |

| 100 | Oral | 7 | No significant effect on feed intake or weight gain. | [9] |

| ≥ 200 | Oral | Not specified | Diarrhea, blood in feces, anorexia, dehydration, prostration. | [12] |

| 348–421 | Oral | Not specified | Suspected abomasitis, anorexia, weight loss. | [12] |

| 500 | Oral | Not specified | Toxic side effects noted. | [6][11] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in peer-reviewed studies for evaluating the efficacy of this compound in calves.

Randomized Controlled Clinical Trial for Prophylactic Efficacy

-

Objective: To assess the prophylactic efficacy of this compound in preventing cryptosporidiosis in neonatal calves.

-

Animal Model: Neonatal Holstein calves, 24-48 hours old, from a farm with a history of cryptosporidiosis.

-

Experimental Design:

-

Enrollment: Calves are randomly assigned to a treatment or a placebo group.

-

Treatment Group: Administer this compound orally at a dose of 100 µg/kg body weight, once daily for 7 consecutive days.[2][13] The drug is typically given after the morning milk feeding.[9]

-

Placebo Group: Administer an equal volume of a placebo solution (e.g., the carrier solution without the active ingredient) following the same schedule as the treatment group.[9]

-

Blinding: The study should be double-blinded, where neither the animal handlers nor the investigators are aware of the treatment allocation until the end of the study.

-

-

Data Collection:

-

Fecal Scoring: Daily assessment of fecal consistency using a standardized scoring system (e.g., 0=solid, 1=semisolid, 2=liquid/diarrhea).

-

Oocyst Shedding: Collect fecal samples at regular intervals (e.g., days 2, 7, 14, 21, and 28 of age) for the quantification of Cryptosporidium parvum oocysts using methods such as immunofluorescence microscopy or qPCR.[9]

-

Clinical Health: Monitor daily for clinical signs such as dehydration, appetite, and general demeanor.

-

Weight Gain: Record body weight at the start and end of the trial.

-

-

Statistical Analysis: Use appropriate statistical methods, such as logistic regression to analyze the incidence of diarrhea and oocyst shedding, and t-tests or ANOVA to compare weight gain between groups.

In Vitro Drug Susceptibility Assay

-

Objective: To determine the in vitro efficacy of this compound against Cryptosporidium parvum.

-

Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are commonly used as host cells.

-

Methodology:

-

Cell Culture: Culture HCT-8 cells to confluency in appropriate cell culture plates.

-

Parasite Preparation: Use excysted Cryptosporidium parvum sporozoites for infection.

-

Infection and Treatment: Infect the HCT-8 cell monolayers with sporozoites and simultaneously add varying concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the infected and treated cells for a defined period (e.g., 48 hours).

-

Assessment of Inhibition: Quantify the parasite growth inhibition using methods such as fluorescent microscopy to count parasitic foci or qPCR to measure parasite DNA.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound. In vitro studies have shown an IC50 of < 0.1 µg/ml and an IC90 of 4.5 µg/ml.[2][14]

-

Mechanism of Action and Signaling Pathways

This compound primarily exerts its anti-cryptosporidial effect by targeting the parasite's protein synthesis machinery. It is also known to modulate host immune responses through its effects on signaling pathways.

Inhibition of Prolyl-tRNA Synthetase in Cryptosporidium parvum

Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme crucial for charging tRNA with proline.[1][15] This inhibition leads to a depletion of prolyl-tRNA, stalling protein synthesis and activating an amino acid starvation response in the parasite, ultimately leading to a cytostatic effect.[5][15]

Caption: Halofuginone inhibits parasite growth by targeting Prolyl-tRNA Synthetase.

Modulation of Host TGF-β Signaling

Halofuginone has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway in host cells.[5][11] It specifically prevents the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[11] This can modulate the host's inflammatory response to the infection.

References

- 1. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Control of cryptosporidiosis in neonatal calves: Use of this compound in two different calf rearing systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of this compound against Cryptosporidium parvum in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound on experimental Cryptosporidium parvum infections in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on experimental Cryptosporidium parvum infections in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound on treatment and prevention of lamb cryptosporidiosis: an extensive field trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound against Cryptosporidium parvum in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on the occurrence of Cryptosporidium parvum and growth of neonatal dairy calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 15. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Treatment with Halofuginone Lactate for TGF-β Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofuginone, a derivative of the febrifugine alkaloid, is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its lactate salt, Halofuginone lactate, offers good solubility for in vitro studies. The primary mechanism of action involves the inhibition of prolyl-tRNA synthetase, which leads to an amino acid starvation response and subsequent downregulation of TGF-β signaling.[2] This is primarily achieved through the specific inhibition of Smad3 phosphorylation, a critical step in the canonical TGF-β pathway.[3][4][5] Additionally, some studies suggest that Halofuginone may also upregulate the inhibitory Smad7 and decrease the expression of TGF-β receptor II.[6][7]

These application notes provide detailed protocols for utilizing this compound to inhibit TGF-β signaling in cell culture, a critical process in studying and developing therapies for fibrosis, cancer, and various inflammatory diseases.

Data Presentation

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro systems. It is important to note that the optimal concentration can vary depending on the cell type, treatment duration, and specific experimental endpoint.

| Parameter | Cell Type/Organism | Concentration/Value | Application/Effect | Reference |

| Effective Concentration | Human Corneal Fibroblasts | 10 ng/mL (~20 nM) | Inhibition of TGF-β-induced fibrotic markers (α-SMA, fibronectin, type I collagen) | [3][4] |

| Effective Concentration | Keloid Fibroblasts | 50 nM | Impaired proliferation and decreased TGF-β1-induced α-SMA and procollagen type I production | |

| Effective Concentration | Tight Skin Mouse Fibroblasts | 10 nM (10-8 M) | Reduction of collagen synthesis and α2(I) collagen promoter activity | [3] |

| IC50 | Cryptosporidium parvum | < 0.1 µg/mL | Inhibition of parasite growth | [8] |

| IC90 | Cryptosporidium parvum | 4.5 µg/mL | Inhibition of parasite growth | [8] |

| Cytotoxicity IC50 | HCT116 (Colon Cancer) | 22.4 µM (for a similar compound) | Cell viability | [9] |

| Cytotoxicity IC50 | HTB-26 (Breast Cancer) | 10 - 50 µM (for similar compounds) | Cell viability | [9] |

| Cytotoxicity IC50 | PC-3 (Prostate Cancer) | 10 - 50 µM (for similar compounds) | Cell viability | [9] |

| Cytotoxicity IC50 | HepG2 (Liver Cancer) | 10 - 50 µM (for similar compounds) | Cell viability | [9] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Treatment.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Perform all steps in a sterile environment (e.g., a biological safety cabinet).

-

Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex or gently pipet to dissolve the powder completely. A brief sonication may be beneficial if solubility is an issue.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: For in vitro studies, a stock solution of 2 mg/mL in lactic acid buffer has also been reported.[6] However, DMSO is a more common solvent for cell culture experiments.

Cell Treatment Protocol for TGF-β Inhibition

Materials:

-

Cultured cells of interest (e.g., fibroblasts, epithelial cells)

-

Complete cell culture medium

-

Serum-free cell culture medium (optional)

-

This compound stock solution (from Protocol 1)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

(Optional) The following day, aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free or low-serum medium. Incubate for 4-24 hours to synchronize the cells and reduce basal signaling.

-

Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

-

Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1, 4, 12, or 24 hours). This should be optimized for your cell type and experimental goals.

-

Following the pre-treatment, add recombinant human TGF-β1 to the medium to the desired final concentration (e.g., 1-10 ng/mL). Do not change the medium containing this compound. Include a control group that is not stimulated with TGF-β1.

-

Incubate for the desired stimulation time (e.g., 30 minutes for Smad phosphorylation, 24-72 hours for changes in gene or protein expression of fibrotic markers).

-

Proceed with downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for qRT-PCR).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound as described in Protocol 2 (in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.

-

After the incubation, add 100 µL of solubilization solution to each well.

-

Gently pipet up and down to dissolve the formazan crystals. The solution should turn purple.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Phospho-Smad3 and Total Smad3

Materials:

-

Cells treated with this compound and TGF-β as described in Protocol 2

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Smad3, anti-total Smad3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C, following the manufacturer's recommended dilution.

-

The next day, wash the membrane three times with TBST for 10 minutes each.

-